molecular formula C11H12ClN5OS B1430082 N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride CAS No. 1351644-57-9

N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride

Cat. No.: B1430082
CAS No.: 1351644-57-9
M. Wt: 297.76 g/mol
InChI Key: KDROFWJZWHZTOZ-UHFFFAOYSA-N
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Description

N-(4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride is a heterocyclic compound featuring a bicyclic thiazolo-pyridine core conjugated to a pyrazine carboxamide group. This structure is stabilized as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications . The compound’s design integrates a sulfur-containing thiazole ring fused to a partially saturated pyridine scaffold, which is critical for interactions with biological targets such as enzymes or receptors. Its structural complexity and functional groups position it as a candidate for therapeutic development, particularly in anticoagulant or kinase inhibitor pathways, as inferred from analogs like edoxaban .

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5OS.ClH/c17-10(8-5-13-3-4-14-8)16-11-15-7-1-2-12-6-9(7)18-11;/h3-5,12H,1-2,6H2,(H,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDROFWJZWHZTOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(S2)NC(=O)C3=NC=CN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article will detail its synthesis, biological effects, and relevant research findings.

  • Molecular Formula : C₈H₁₁N₃OS·HCl
  • Molecular Weight : 197.26 g/mol
  • CAS Number : 124458-11-3

Synthesis

The synthesis of this compound typically involves the reaction of thiazole and pyrazine derivatives. The synthetic route often includes the formation of the thiazolo-pyridine core followed by carboxamide functionalization. Various methods have been explored to optimize yields and purity.

Antiviral Activity

Research indicates that compounds with similar thiazolo-pyridine structures exhibit promising antiviral properties. For instance, studies have shown that derivatives can inhibit viral replication effectively. One notable study demonstrated that thiazolo-pyridine derivatives showed significant activity against HIV reverse transcriptase with IC₅₀ values in the low micromolar range .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of thiazolo-pyridine derivatives. For example, a series of compounds were synthesized and tested for their anti-inflammatory activity in vivo. These compounds demonstrated significant inhibition of inflammatory markers and pathways, suggesting that similar derivatives could be developed for therapeutic use .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on related compounds indicates that thiazolo-pyridine derivatives can exhibit activity against various bacterial strains, providing a basis for further investigation into the antimicrobial efficacy of this compound.

Case Studies and Research Findings

  • Case Study on Antiviral Activity :
    • A study evaluated the antiviral effects of a series of thiazolo-pyridine derivatives against HIV. The most active compound exhibited an IC₅₀ value of 1.96 μM against reverse transcriptase enzymes.
    • The structure-activity relationship indicated that modifications at specific positions on the thiazole ring significantly enhanced antiviral potency .
  • Anti-inflammatory Evaluation :
    • A group of researchers synthesized several thiazolo-pyridine analogs and assessed their anti-inflammatory effects using animal models. The results showed a marked reduction in paw edema in treated groups compared to controls.
    • The most effective compound reduced inflammatory cytokines by over 50% in vitro, indicating strong potential for therapeutic applications in inflammatory diseases .
  • Antimicrobial Testing :
    • In vitro testing against various bacterial strains revealed that certain thiazolo-pyridine derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) below 100 µg/mL against Staphylococcus aureus and Escherichia coli.
    • These findings support further exploration into the antimicrobial properties of this compound as a potential lead compound for antibiotic development .

Scientific Research Applications

  • Antimicrobial Properties :
    Research indicates that derivatives of thiazolo-pyridine compounds exhibit promising antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
  • Anti-inflammatory Effects :
    Some studies have highlighted the anti-inflammatory potential of thiazolo-pyridine derivatives. Compounds similar to N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride have been evaluated for their ability to reduce inflammation in animal models . For example, certain derivatives exhibited significant antiexudative effects and analgesic properties when tested against established anti-inflammatory drugs like ketorolac .
  • CNS Activity :
    There is emerging evidence suggesting that thiazolo-pyridine compounds may interact with central nervous system pathways. The structural characteristics of these compounds allow them to potentially modulate neurotransmitter systems, which could lead to applications in treating neurological disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of thiazolo-pyridine derivatives for their antimicrobial activity using the disc diffusion method. The results demonstrated that several compounds exhibited significant inhibition against both gram-positive and gram-negative bacteria. The most effective compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Activity

In another investigation, a derivative was tested for its anti-inflammatory properties using the acetic acid-induced writhing test in mice. The compound displayed a dose-dependent reduction in writhing episodes, indicating its potential as an analgesic agent .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s core structure is compared to derivatives with modifications in substituents, heterocyclic systems, or salt forms (see Table 1 ).

Table 1: Structural Comparison of Thiazolo-Pyridine Derivatives
Compound Name Core Structure Substituents/Modifications Key Differences References
N-(4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride Thiazolo[5,4-c]pyridine Pyrazine-2-carboxamide; HCl salt Reference compound
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride Thiazolo[5,4-c]pyridine Methyl group at C5; carboxylic acid; HCl salt Increased lipophilicity due to methyl group; acidic functional group
Edoxaban (anticoagulant) Thiazolo[5,4-c]pyridine Chloropyridyl, cyclohexyl, and dimethylcarbamoyl groups Complex substituents for Factor Xa inhibition; non-hydrochloride salt
5-Nitroso-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid Thiazolo[5,4-c]pyridine Nitroso group at C5; carboxylic acid Potential redox activity; altered stability
N-Cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride Pyrazolo[4,3-c]pyridine Pyrazole ring; cyclopentyl group Different heterocycle (pyrazole vs. thiazole); lipophilic cyclopentyl substituent
Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine-2-carboxylate HCl Oxazolo[4,5-c]pyridine Oxazole ring; ethyl ester Oxygen-containing heterocycle; ester group for prodrug potential

Key Observations :

  • Pyrazole analogs () introduce nitrogen-rich systems, which may enhance hydrogen bonding .
  • Substituent Effects : Methyl groups () increase lipophilicity, while nitroso groups () introduce redox-sensitive moieties .
  • Functional Groups : Carboxamide (main compound) vs. carboxylic acid () alters ionization and solubility. Carboxamides are typically less acidic, favoring passive membrane permeability .

Pharmacological Comparison

  • Edoxaban : A clinically approved Factor Xa inhibitor, edoxaban shares the thiazolo-pyridine core but incorporates a chloropyridyl group and a cyclohexyl-carbamoyl moiety for enhanced target affinity. The main compound’s pyrazine carboxamide may offer distinct π-π stacking or hydrogen-bonding interactions compared to edoxaban’s bulkier substituents .
  • Methylated Analog () : The 5-methyl derivative’s carboxylic acid group could limit bioavailability due to higher polarity, whereas the main compound’s carboxamide may improve metabolic stability .
  • Nitroso Derivative () : The nitroso group may confer reactivity in redox environments, making it suitable for prodrug activation or oxidative stress-targeted therapies .

Physicochemical Properties

  • Solubility : Hydrochloride salts (main compound, ) enhance aqueous solubility compared to free bases.
  • Lipophilicity : Methyl and cyclopentyl groups () increase logP values, favoring blood-brain barrier penetration, whereas pyrazine carboxamide balances hydrophilicity .
  • Stability : Nitroso derivatives () may exhibit photolytic or thermal instability, whereas the main compound’s carboxamide and saturated ring system likely improve shelf life .

Q & A

Q. What are the critical steps and considerations in synthesizing N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the thiazolo-pyridine core followed by coupling with pyrazine-2-carboxamide. Key steps include:
  • Cyclization : Formation of the thiazolo[5,4-c]pyridine ring via Hantzsch thiazole synthesis under reflux conditions (e.g., using thiourea and α-haloketones) .
  • Amide Coupling : Activation of pyrazine-2-carboxylic acid using carbodiimides (e.g., EDC/HOBt) for reaction with the thiazolo-pyridine amine .
  • Salt Formation : Hydrochloride salt precipitation via HCl gas or concentrated HCl in anhydrous solvents .
  • Optimization : Control reaction temperature (40–80°C), inert atmosphere (N₂/Ar), and solvent selection (e.g., DMF, acetonitrile) to avoid side reactions .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiazolo-pyridine ring and amide bond formation. Aromatic protons in pyrazine appear as distinct doublets (δ 8.5–9.5 ppm), while thiazole protons resonate at δ 2.5–4.0 ppm .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95%) and detect polar byproducts .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₂ClN₅OS: 297.04) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :
  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in cell lines (e.g., HEK293) after 24-hour exposure .
  • Cytotoxicity : MTT assays in cancer/normal cells (IC₅₀ determination) with positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardize Assay Conditions : Use identical cell lines, serum concentrations (e.g., 10% FBS), and incubation times (e.g., 72 hours) .
  • Orthogonal Validation : Confirm kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .
  • Solubility Adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Q. What strategies optimize bioavailability given its physicochemical limitations (e.g., low solubility)?

  • Methodological Answer :
  • Salt Forms : Compare hydrochloride with other salts (e.g., mesylate, tosylate) for improved aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance permeability, followed by enzymatic cleavage in vivo .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .

Q. How to design structure-activity relationship (SAR) studies to identify critical functional groups?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with substituents on the pyrazine ring (e.g., methyl, chloro) and thiazolo-pyridine (e.g., benzyl, cyclopentyl) .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify binding interactions with target kinases .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity using multivariate regression .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride

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